Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3,5-dichlorophenyl ring and a 2-hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3,5-dichlorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3,5-dichlorophenyl)-2-oxopropanoate.
Reduction: Formation of 3-(3,5-dichlorophenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenylhydrazine hydrochloride: Used as a building block in the synthesis of other compounds.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Known for its biological activity and used in medicinal chemistry.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Studied for its effects on Mycobacterium tuberculosis energetics.
Uniqueness
Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ester and hydroxyl groups make it versatile for various chemical transformations, while the dichlorophenyl ring provides stability and potential for further functionalization.
Biological Activity
Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
Molecular Formula: C11H10Cl2O3
Molecular Weight: Approximately 247.10 g/mol
The compound features a methyl ester functional group attached to a 2-hydroxypropanoate backbone, with a dichlorophenyl group that significantly influences its chemical behavior and biological activity.
Synthesis
The synthesis of this compound typically involves the esterification of 3-(3,5-dichlorophenyl)-2-hydroxypropanoic acid with methanol. This reaction is often catalyzed by an acid catalyst under reflux conditions to ensure complete conversion to the ester form.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydrolysis of the ester bond releases the active form, which can modulate enzyme activity or receptor binding, leading to various biological responses.
Antimicrobial Activity
Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokine production, indicating its potential as a therapeutic agent for inflammatory diseases .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notes |
---|---|---|
Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate | Moderate antimicrobial activity | Exhibits different pharmacokinetic properties due to structural variations. |
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate | Significant anti-inflammatory effects | Similar mechanism of action but different efficacy levels. |
Methyl 3-(3,5-difluorophenyl)-2-hydroxypropanoate | Potential anticancer properties | Fluorine substitution impacts reactivity and selectivity in biological systems. |
Case Studies
- Antibacterial Efficacy Study : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone in bacterial cultures treated with the compound, suggesting its potential as a lead compound in antibiotic development .
- Anti-inflammatory Mechanism Exploration : Another research effort focused on elucidating the anti-inflammatory mechanisms of this compound in murine models. The findings revealed that treatment with this compound led to reduced levels of inflammatory markers such as TNF-alpha and IL-6, supporting its therapeutic potential .
Properties
Molecular Formula |
C10H10Cl2O3 |
---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-15-10(14)9(13)4-6-2-7(11)5-8(12)3-6/h2-3,5,9,13H,4H2,1H3 |
InChI Key |
IXYCLTQCOPLXAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC(=C1)Cl)Cl)O |
Origin of Product |
United States |
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